11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate
Overview
Description
Mechanism of Action
Target of Action
The primary target of Epi Hydrocortisone 21-Acetate, an analog of Hydrocortisone , is the glucocorticoid receptor. This receptor is a type of nuclear receptor that is activated by binding of glucocorticoid hormones .
Mode of Action
Upon binding to the glucocorticoid receptor, Epi Hydrocortisone 21-Acetate triggers a conformational change in the receptor. This allows the receptor to translocate into the nucleus, where it regulates the transcription of target genes . These genes are involved in a wide range of physiological processes, including inflammation, immune response, and metabolism .
Biochemical Pathways
The activation of the glucocorticoid receptor by Epi Hydrocortisone 21-Acetate influences several biochemical pathways. For instance, it can inhibit the NF-kB pathway, thereby reducing the production of pro-inflammatory cytokines . It can also influence the metabolism of carbohydrates, proteins, and lipids by modulating the expression of metabolic enzymes .
Pharmacokinetics
Hydrocortisone is well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Epi Hydrocortisone 21-Acetate’s action are diverse due to the wide range of genes it can influence. Its anti-inflammatory effects are particularly notable, as it can reduce swelling, redness, and pain at sites of inflammation . It also has immunosuppressive effects, which can be beneficial in conditions involving overactive immune responses .
Action Environment
The action, efficacy, and stability of Epi Hydrocortisone 21-Acetate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy . Additionally, factors such as pH and temperature can influence its stability .
Biochemical Analysis
Biochemical Properties
The role of 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate in biochemical reactions is primarily related to its function as a glucocorticoid Glucocorticoids are a type of steroid hormone that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. As a glucocorticoid analogue, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its role as a glucocorticoid analogue Glucocorticoids exert their effects at the molecular level through binding interactions with the glucocorticoid receptor, leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate typically involves the acetylation of hydrocortisone. The process begins with hydrocortisone, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 21-hydroxy position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in glucocorticoid receptor binding and activity.
Medicine: Investigated for its anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the synthesis of other steroidal compounds.
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: 11beta,17alpha,21-Trihydroxypregn-4-ene-3,20-dione.
Cortisol: 11beta,17alpha,21-Trihydroxypregn-4-ene-3,20-dione.
Prednisolone: 11beta,17alpha,21-Trihydroxypregn-1,4-diene-3,20-dione.
Uniqueness
11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate is unique due to its specific acetylation at the 21-hydroxy position, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its non-acetylated counterparts .
Properties
IUPAC Name |
[2-[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18+,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXXDVDDISNDU-VVCDUNCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858940 | |
Record name | Epihydrocortisone 21-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250-97-1 | |
Record name | (11α)-21-(Acetyloxy)-11,17-dihydroxypregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1250-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | epi-Hydrocortisone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001250971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epihydrocortisone 21-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11α,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPI-HYDROCORTISONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO6X7W9IAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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